molecular formula C35H36ClNO3S B129410 Montelukast-d6 CAS No. 1093746-29-2

Montelukast-d6

カタログ番号: B129410
CAS番号: 1093746-29-2
分子量: 592.2 g/mol
InChIキー: UCHDWCPVSPXUMX-ZCAOFVIOSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

NT-157の合成には、中間体の調製とその後の特定の条件下での反応を含む、いくつかのステップが含まれる。詳細な合成経路および反応条件は、機密情報であり、公表されていない。 NT-157は、研究目的のために、固体および溶液などのさまざまな形態で入手可能であることが知られている . NT-157の工業生産方法は、主に研究環境で使用されているため、広く文書化されていない。

化学反応の分析

NT-157は、以下を含むいくつかのタイプの化学反応を起こす。

科学研究の用途

NT-157には、以下を含む幅広い科学研究の用途がある。

科学的研究の応用

Pharmacokinetic Studies

Montelukast-d6 is frequently employed as an internal standard in pharmacokinetic studies to enhance the accuracy and reliability of drug quantification in biological matrices. Its use allows for precise measurement of montelukast levels in plasma, which is essential for understanding its absorption, distribution, metabolism, and excretion (ADME) characteristics.

Method Development

A notable study developed a sensitive LC-ESI-MS/MS method for quantifying montelukast in human plasma using this compound as an internal standard. This method demonstrated high specificity and sensitivity with a linear range from 1.0 to 800.0 ng/mL, achieving a correlation coefficient (r²) ≥ 0.9996 . The method was validated through various stability studies, confirming the reliability of this compound in clinical settings.

ParameterValue
Linear Range1.0 - 800.0 ng/mL
Correlation Coefficient (r²)≥ 0.9996
Intraday Precision1.91% - 7.10%
Inter-day Precision3.42% - 4.41%

Clinical Applications

Montelukast is widely recognized for its role in managing asthma and allergic rhinitis. The incorporation of this compound in clinical studies aids in evaluating the pharmacokinetics of montelukast under various dosing regimens.

Bioequivalence Studies

In bioequivalence studies, this compound has been utilized to compare the pharmacokinetic profiles of different formulations of montelukast. For instance, one study assessed the bioavailability of montelukast using a novel mucoadhesive film formulation, highlighting improvements in drug absorption compared to traditional tablet forms . The study measured drug concentrations using LC-MS/MS with this compound as an internal standard.

Formulation TypeBioavailability Improvement
Traditional TabletsInconsistent uptake
Mucoadhesive FilmsEnhanced absorption

Safety and Efficacy Evaluations

Montelukast has been associated with various neuropsychiatric side effects, necessitating thorough evaluations of its safety profile. This compound plays a crucial role in these assessments by providing accurate quantification methods to analyze drug exposure levels.

Neuropsychiatric Risk Assessment

The FDA has reported cases linking montelukast to neuropsychiatric events, including suicidal ideation . Studies employing this compound have facilitated investigations into these adverse effects by allowing researchers to correlate plasma levels with reported symptoms.

Case Studies

Several case studies illustrate the utility of this compound in clinical research:

High-Dose Oral Administration Study

A pilot study investigated the peak plasma concentration after high-dose oral administration of montelukast, utilizing this compound for accurate measurement . Results indicated significant variability in drug exposure among participants, underscoring the importance of individualized treatment approaches.

Development of New Formulations

Research on a novel mucoadhesive film formulation demonstrated improved pharmacological features and bioavailability compared to traditional tablets . The study utilized this compound to ensure precise quantification during pharmacokinetic assessments.

生物活性

Montelukast-d6, a deuterated form of the leukotriene receptor antagonist montelukast, is primarily utilized as an internal standard in pharmacokinetic studies. This compound has gained attention due to its role in quantifying montelukast levels in biological samples, particularly in the context of asthma and allergic conditions. The following sections detail its biological activity, pharmacokinetics, and relevant case studies.

Montelukast acts as a selective antagonist for the cysteinyl leukotriene receptor 1 (CysLT1). By blocking the action of leukotrienes D4, C4, and E4, it reduces bronchoconstriction and inflammation associated with asthma and allergic rhinitis. The potency of this compound as a CysLT1 antagonist is demonstrated by its IC50 value of 4.9 nM in human embryonic kidney cells (HEK293) expressing the receptor, while it shows significantly lower affinity for CysLT2 receptors (IC50 > 10,000 nM) .

Pharmacokinetics

The pharmacokinetic profile of this compound has been extensively studied. A recent pilot study investigated the plasma concentration-time profiles following administration of high doses of montelukast. Key parameters from this study are summarized in Table 1.

ParameterMean (SD)MedianRange
Dose (mg/kg)1.0 (0.4)0.80.5 – 1.8
tmaxt_{max} (hours)2.9 (0.7)3.02.0 – 4.0
CmaxC_{max} (ng/ml)1,620 (1,196)1,37816 – 4,895
AUC last (ngxhr/ml)3,579 (2,505)2,92432 – 9,017

The study indicated a moderate to slow absorption rate with high inter-individual variability in peak plasma concentrations (CmaxC_{max}), highlighting the complexities involved in drug metabolism and response among different patients .

Clinical Studies and Efficacy

Montelukast has been shown to be effective in various clinical settings:

  • Asthma Management : Montelukast is widely recognized for its role as a maintenance treatment for asthma. It is particularly beneficial for children with mild asthma and can serve as an add-on therapy for patients inadequately controlled on inhaled corticosteroids (ICS). Clinical efficacy has been supported by systematic reviews and meta-analyses .
  • Allergic Rhinitis : In addition to asthma, montelukast is indicated for the relief of symptoms associated with seasonal allergies. Its effectiveness in reducing nasal congestion and other symptoms has been documented in several studies .

Case Studies

A notable clinical trial analyzed the bioequivalence of two formulations of montelukast using this compound as an internal standard. The study involved plasma sample analysis from participants receiving both test and reference formulations. Key findings included:

  • Peak plasma concentrations were comparable between formulations with no significant differences observed.
  • Statistical analysis showed test/reference ratios for AUC0-36h at 102.458 and Cmax at 93.490 .

This study underscores the utility of this compound in pharmacokinetic assessments and its importance in ensuring accurate drug quantification.

Safety Profile

Montelukast is generally well tolerated; however, it is associated with certain side effects such as headaches and gastrointestinal disturbances. More serious adverse effects have been reported infrequently but include hypersensitivity reactions and potential mood changes . A comprehensive review highlighted that while montelukast is effective for many patients, there exists considerable interindividual variability in efficacy, necessitating further research into genetic factors influencing drug response .

特性

IUPAC Name

2-[1-[[(1R)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(1,1,1,3,3,3-hexadeuterio-2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H36ClNO3S/c1-34(2,40)30-9-4-3-7-25(30)13-17-32(41-23-35(18-19-35)22-33(38)39)27-8-5-6-24(20-27)10-15-29-16-12-26-11-14-28(36)21-31(26)37-29/h3-12,14-16,20-21,32,40H,13,17-19,22-23H2,1-2H3,(H,38,39)/b15-10+/t32-/m1/s1/i1D3,2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCHDWCPVSPXUMX-ZCAOFVIOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC=C1CCC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(C1=CC=CC=C1CC[C@H](C2=CC=CC(=C2)/C=C/C3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O)(C([2H])([2H])[2H])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H36ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

592.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。